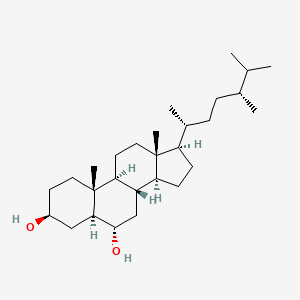

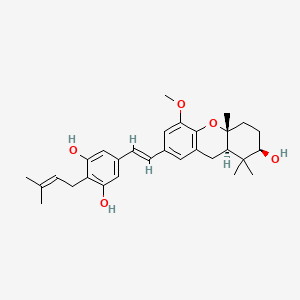

Acanthopanaxoside E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acanthopanaxoside E is a natural product found in Eleutherococcus senticosus with data available.

Aplicaciones Científicas De Investigación

Anti-Fatigue Properties

Research demonstrates that Acanthopanaxoside E (found in Acanthopanax senticosus) exhibits anti-fatigue effects. A study showed that the n-butanol fraction of Acanthopanax senticosus, which includes this compound, significantly extends the swimming time of mice, indicating its potential in combating physical and mental fatigue. This effect is attributed to its ability to utilize fat more efficiently, reduce blood urea nitrogen accumulation, and lower lactic acid accumulation in muscles (Huang et al., 2011).

Neuroprotection and Memory Enhancement

This compound has shown neuroprotective effects, particularly in improving memory. A study using a C. elegans model found that this compound significantly improved long-term memory in radiation-damaged worms. It operates through G-protein-coupled receptor and neuropeptide signaling pathways, affecting the activity of CREB via multiple signaling pathways to enhance memory (Liu et al., 2020). Another study indicated that this compound enhances learning and memory in experimentally aged rats. It seems to exert these effects by activating cholinesterase or enhancing the reuse of choline for acetylcholine synthesis in hippocampal neurons (Huang et al., 2013).

Anti-Tumor Activity

Chiisanoside, a triterpenoid saponin and a main active ingredient of Acanthopanax species, has demonstrated significant anti-tumor activity. It promotes apoptosis and inhibits angiogenesis, which could be beneficial in treating cancers like hepatocellular carcinoma (Bian et al., 2017).

Cardioprotective Effects

Eleutheroside B, a component related to this compound, has been found to possess cardioprotective effects. A study revealed that Eleutheroside B inhibits late sodium current and suppresses atrial fibrillation induced by sea anemone toxin in rabbit hearts. This highlights its potential in treating cardiac arrhythmias (Zhang et al., 2020).

Metabolic Pathway Insights

Research on the metabolic pathways and effective constituents of Acanthopanax senticosus, including this compound, provides insights into its pharmacological properties. A study analyzed the absorbed components and metabolites of Acanthopanax senticosus in rats, contributing to a better understanding of its active compounds and their effects on the body (Wang et al., 2017).

Propiedades

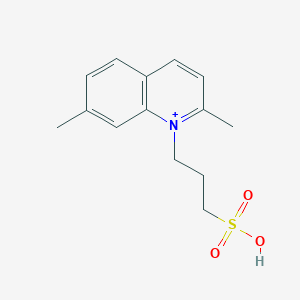

Fórmula molecular |

C42H66O15 |

|---|---|

Peso molecular |

811 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C42H66O15/c1-37(2)14-15-42(36(53)57-34-30(49)27(46)26(45)21(18-43)54-34)20(16-37)19-8-9-23-39(5)12-11-25(55-35-31(50)28(47)29(48)32(56-35)33(51)52)38(3,4)22(39)10-13-40(23,6)41(19,7)17-24(42)44/h8,20-32,34-35,43-50H,9-18H2,1-7H3,(H,51,52)/t20-,21+,22-,23+,24+,25-,26+,27-,28-,29-,30+,31+,32-,34-,35+,39-,40+,41+,42+/m0/s1 |

Clave InChI |

LUKOBZAEANPCPQ-PKOSOWSZSA-N |

SMILES isomérico |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |

SMILES canónico |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |

Sinónimos |

3-O-beta-D-glucuronopyranosyl echinocystic acid 28-O-beta-D-glucopyranoside acanthopanaxoside E |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-Carboxy-4,5-dihydroxy-3-(7-methyloctanoylamino)oxan-2-yl]oxy-5,15,32,43,65-pentachloro-18,26,31,47,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-44,64-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B1255295.png)

![1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol](/img/structure/B1255297.png)

![3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B1255308.png)